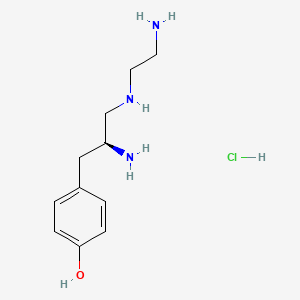
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a phenolic moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenolic compound with an appropriate aminoalkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amino groups can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenolic group can participate in redox reactions, modulating the oxidative state of cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another compound with similar amino and phenolic functionalities.
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: A silane compound with comparable amino groups.
Uniqueness
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is unique due to its specific arrangement of amino and phenolic groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H20ClN3O |
|---|---|
Peso molecular |
245.75 g/mol |
Nombre IUPAC |
4-[(2S)-2-amino-3-(2-aminoethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c12-5-6-14-8-10(13)7-9-1-3-11(15)4-2-9;/h1-4,10,14-15H,5-8,12-13H2;1H/t10-;/m0./s1 |
Clave InChI |
TWVPKOVSGGKPDJ-PPHPATTJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](CNCCN)N)O.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(CNCCN)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


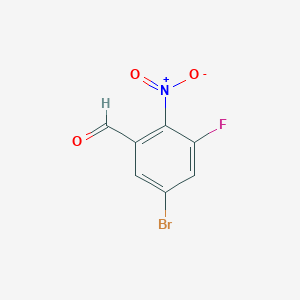



![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
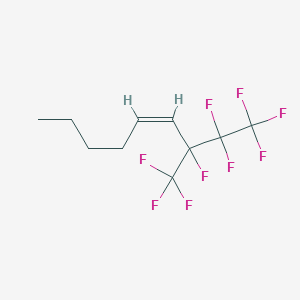
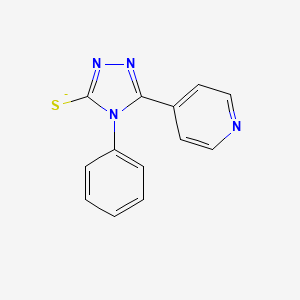
![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
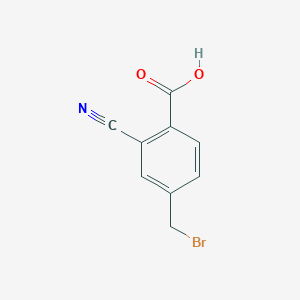

![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)

